molecular formula C18H30O B14442448 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one CAS No. 74661-95-3

1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B14442448
CAS No.: 74661-95-3
M. Wt: 262.4 g/mol
InChI Key: HZIQYRUFPPFPMI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its woody, ambergris-like scent . The molecular targets include specific olfactory receptors that are sensitive to its unique structure.

Comparison with Similar Compounds

1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one is unique due to its specific structure and odor profile. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific fragrance characteristics and applications.

Properties

CAS No.

74661-95-3

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1-(2,5,5,7,8,8-hexamethyl-3,4,4a,8a-tetrahydro-1H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C18H30O/c1-12-10-16(3,4)14-8-9-18(7,13(2)19)11-15(14)17(12,5)6/h10,14-15H,8-9,11H2,1-7H3

InChI Key

HZIQYRUFPPFPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2CCC(CC2C1(C)C)(C)C(=O)C)(C)C

Origin of Product

United States

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